3-Methylcyclopentanol

Dehydrogenation kinetics Catalytic conversion Impurity profiling

3-Methylcyclopentanol (CAS 18729-48-1) is a cyclic secondary alcohol with molecular formula C₆H₁₂O and molecular weight 100.16 g/mol. The compound exists as a mixture of cis and trans stereoisomers, with the methyl substituent located at the 3-position of the cyclopentane ring.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 18729-48-1
Cat. No. B093247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclopentanol
CAS18729-48-1
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCC(C1)O
InChIInChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
InChIKeyVEALHWXMCIRWGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclopentanol (CAS 18729-48-1): Technical Procurement Data Sheet


3-Methylcyclopentanol (CAS 18729-48-1) is a cyclic secondary alcohol with molecular formula C₆H₁₂O and molecular weight 100.16 g/mol [1]. The compound exists as a mixture of cis and trans stereoisomers, with the methyl substituent located at the 3-position of the cyclopentane ring . It is a colorless liquid at room temperature with a density of 0.91 g/mL at 25°C and a boiling point of 149–150°C . The compound features a logP of approximately 1.2 and possesses a single hydrogen bond donor and acceptor . Its odor profile is characterized as smoky and bitter, distinguishing it from unsubstituted cyclopentanol [2].

Why 3-Methylcyclopentanol Cannot Be Replaced with Unsubstituted Cyclopentanol or Positional Isomers


Generic substitution among cyclopentanol derivatives is precluded by marked differences in stereochemical complexity, physicochemical properties, and chemical reactivity. 3-Methylcyclopentanol possesses two stereocenters (C-1 and C-3), yielding four stereoisomers that introduce stereochemical complexity absent in unsubstituted cyclopentanol [1]. The methyl substituent at the 3-position elevates the boiling point by approximately 9°C relative to cyclopentanol (140.4°C vs. 149–150°C) and alters the density from 0.95 g/mL to 0.91 g/mL at 25°C [2]. Critically, the dehydrogenation behavior diverges dramatically: 3-methylcyclopentanol dehydrogenates significantly faster than its 2-methyl positional isomer and exhibits a yield near unity to 3-methylcyclopentanone, whereas 1-methylcyclopentanol undergoes dehydration rather than dehydrogenation under identical catalytic conditions [3]. These quantifiable differences directly impact synthetic route design, impurity profiling, and downstream product quality—making blind substitution inadvisable for regulated or high-precision applications.

3-Methylcyclopentanol: Head-to-Head Quantitative Evidence for Differentiated Selection


Dehydrogenation Reactivity: 3-Methylcyclopentanol Outperforms 2-Methyl and 1-Methyl Isomers

Under identical fixed-bed catalytic dehydrogenation conditions over copper oxide catalyst at 250°C, 3-methylcyclopentanol exhibits substantially higher conversion and yield to the corresponding ketone compared to its 2-methyl and 1-methyl positional isomers. The 3-methyl isomer dehydrogenates significantly faster than 2-methylcyclopentanol and achieves a yield near unity to 3-methylcyclopentanone, while 1-methylcyclopentanol undergoes dehydration rather than dehydrogenation, yielding only 1-methylcyclopentene [1]. This divergent reactivity profile is not attributable to thermodynamic limitations, as both 2- and 3-methylcyclopentanol have equilibrium conversions near unity under the conditions employed [2].

Dehydrogenation kinetics Catalytic conversion Impurity profiling ε-Caprolactam synthesis

Odor Profile Differentiation: Smoky-Bitter Character Distinct from Cyclopentanol and 2-Methylcyclopentanol

3-Methylcyclopentanol possesses a distinctive smoky, bitter odor profile as documented in the Pherobase database and confirmed by mass spectrometry (MS) characterization [1][2]. This profile diverges markedly from unsubstituted cyclopentanol, which exhibits a sweaty odor character [3], and from 2-methylcyclopentanol, which is described as having a fruity or petrol-like odor depending on stereoisomer . The compound has been identified as an aroma characteristic component in Citrus natsudaidai (Natsudaidai) cold-pressed peel oil via GC-O analysis on DB-Wax column (Kovats retention index 1342) [4].

Olfactory characterization GC-Olfactometry Flavor and fragrance Sensory analysis

Physicochemical Differentiation: Boiling Point and Density Relative to Cyclopentanol and Cyclohexanol

The introduction of a methyl group at the 3-position of cyclopentanol produces measurable shifts in key physicochemical parameters relative to both the unsubstituted parent compound and the six-membered ring analog cyclohexanol. 3-Methylcyclopentanol exhibits a boiling point of 149–150°C at atmospheric pressure, representing an elevation of approximately 9°C over cyclopentanol (140.4°C) [1]. Density is reduced from 0.95 g/mL (cyclopentanol at 20°C) to 0.91 g/mL at 25°C [2]. Compared to the six-membered ring analog cyclohexanol (boiling point 161°C, density 0.962 g/mL at 20°C), 3-methylcyclopentanol is significantly more volatile [3]. These differences directly influence distillation fraction collection parameters and solvent selection in synthetic workflows.

Physical property comparison Boiling point Density Distillation

Stereochemical Complexity: Four Stereoisomers Versus Achiral Cyclopentanol

3-Methylcyclopentanol contains two stereocenters at C-1 (bearing the hydroxyl group) and C-3 (bearing the methyl substituent), yielding four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R) [1]. This stereochemical complexity stands in contrast to unsubstituted cyclopentanol, which possesses no stereocenters and is achiral [2]. The compound is typically supplied as a mixture of cis and trans diastereomers (undefined atom stereocenter count = 2) . Optically active forms can be prepared: US Patent 5,516,953 demonstrates the preparation of (R)-3-methylcyclopentanol with measured optical rotation of -9.7° ± 0.1° (c = 8.40 g/100 mL in CHCl₃) via acetoxylation and pyrolysis at 530°C [3]. Acylation with acetic or trifluoroacetic acid using iodine catalysis enables chiral GC analysis for enantiomeric composition determination [4].

Stereochemistry Chiral separation Enantiomeric analysis Asymmetric synthesis

Solubility and Partitioning: ESOL Classification and LogP Relative to Cyclopentanol

3-Methylcyclopentanol is classified as 'Very soluble' according to ESOL (Estimated SOLubility) classification from SwissADME [1]. The compound has a logP (XLogP3) value of 1.2, indicating moderate lipophilicity [2]. By comparison, unsubstituted cyclopentanol has a logP of approximately 0.73 [3]. The methyl substituent at the 3-position increases logP by approximately 0.47 units, reflecting enhanced lipophilicity that influences extraction efficiency and chromatographic retention. Blood-brain barrier permeation is predicted as 'Yes' [4]. Water solubility has been reported as 44 g/L [5], and the compound is soluble in common organic solvents including alcohols and ethers .

Solubility prediction LogP ADME Partition coefficient

3-Methylcyclopentanol: Evidence-Based Application Scenarios for Technical Procurement


ε-Caprolactam Impurity Profiling and Process Control

3-Methylcyclopentanol serves as a critical reference standard for impurity tracking in ε-caprolactam production from cyclohexanol obtained via benzene partial hydrogenation. The compound's distinct dehydrogenation kinetics—conversion of 0.36 with 0.86 yield to 3-methylcyclopentanone at 250°C over CuO catalyst—differ markedly from the 2-methyl (0.09 conversion, 0.76 yield) and 1-methyl (0.07 conversion, 0.00 yield) isomers [1]. This quantitative differentiation enables precise calibration of GC/MS methods for quantifying methylcyclopentanol impurities at ppm levels in cyclohexanol feedstocks, directly supporting process optimization and quality assurance in caprolactam manufacturing [2].

Chiral Chromatography Method Development and Validation

With two stereocenters yielding four stereoisomers, 3-methylcyclopentanol provides a well-defined model system for chiral stationary phase evaluation and enantioselective separation method development. The compound can be derivatized via acylation with acetic or trifluoroacetic acid using iodine catalysis for chiral GC analysis [1]. The availability of enantiomerically enriched forms (e.g., (R)-3-methylcyclopentanol with measured optical rotation -9.7° ± 0.1°) [2] enables method calibration and validation for cyclic chiral alcohol analysis, an application area where achiral cyclopentanol offers no utility.

Natural Product Identification in Citrus Aroma Research

3-Methylcyclopentanol has been positively identified as an aroma characteristic component in Citrus natsudaidai cold-pressed peel oil via GC-Olfactometry, with a Kovats retention index of 1342 on DB-Wax column [1]. Its distinctive smoky, bitter odor profile [2] differentiates it from other cyclopentanol derivatives found in complex natural matrices. This compound serves as an authentic reference standard for citrus essential oil authentication, flavor reconstitution studies, and the identification of thermal degradation markers in processed fruit products.

Cycloalkoxy-Substituted Phosphazene Synthesis

3-Methylcyclopentanol has been specifically employed in the synthesis of pentacycloalkoxy-substituted phosphazenes, alongside 4-methylcyclohexanol, 3-methylcyclohexanol, and cyclopentanol [1]. The 3-methyl substituent introduces steric and electronic effects distinct from unsubstituted cyclopentanol and cyclohexanol derivatives, enabling systematic structure-property relationship studies in inorganic polymer chemistry. The compound is also utilized in the preparation of 3-methyl cyclopentylbromide via alcohol-to-bromide conversion [2], providing a route to functionalized cyclopentane building blocks for pharmaceutical intermediate synthesis.

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